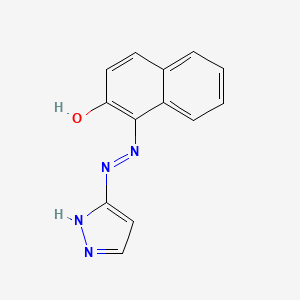

1-(5-Pyrazolazo)-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55435-18-2 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

1-(1H-pyrazol-5-yldiazenyl)naphthalen-2-ol |

InChI |

InChI=1S/C13H10N4O/c18-11-6-5-9-3-1-2-4-10(9)13(11)17-16-12-7-8-14-15-12/h1-8,18H,(H,14,15) |

InChI Key |

LHPVOUIJDKHROV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=NN3)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(5-Pyrazolazo)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes incorporating heterocyclic moieties, such as pyrazole, represent a significant class of chromophores with diverse applications in textiles, analytical chemistry, and pharmaceuticals. The compound 1-(5-Pyrazolazo)-2-naphthol and its derivatives are of particular interest due to their potential as colorimetric sensors and biological agents. This technical guide provides a comprehensive overview of the synthesis and characterization of a representative compound in this class: 1-((3-methyl-1-phenyl-1H-pyrazol-5-yl)azo)naphthalen-2-ol .

The synthesis is a two-step process involving the diazotization of a 5-aminopyrazole derivative, followed by an azo coupling reaction with 2-naphthol. This document outlines detailed experimental protocols for these steps and the subsequent characterization of the final product using various spectroscopic techniques.

Synthesis Pathway

The overall synthesis involves the conversion of the primary aromatic amine of 5-amino-3-methyl-1-phenylpyrazole into a diazonium salt, which then acts as an electrophile in a substitution reaction with the electron-rich 2-naphthol.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of pyrazolylazo naphthol dyes.

Step 1: Diazotization of 5-Amino-3-methyl-1-phenylpyrazole

This procedure describes the formation of the pyrazole diazonium salt.

Protocol:

-

In a beaker, dissolve 3 mmol of 5-amino-3-methyl-1-phenylpyrazole in 25 mL of ethanol containing 5 mL of concentrated hydrochloric acid.

-

Cool the solution to between 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 3.5 mmol of sodium nitrite (NaNO2) in a minimal amount of cold water.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The resulting cold solution of 3-methyl-1-phenyl-1H-pyrazole-5-diazonium chloride is used immediately in the next step.[1]

Step 2: Azo Coupling with 2-Naphthol

This procedure describes the formation of the final azo dye product.

Protocol:

-

Prepare a solution of 2-naphthol by dissolving 3 mmol of the compound in 45 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 5 °C by placing it in an ice bath.

-

With continuous and vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the 2-naphthol solution.

-

A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the reaction.

-

Collect the precipitated solid by suction filtration and wash it thoroughly with cold water.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified 1-((3-methyl-1-phenyl-1H-pyrazol-5-yl)azo)naphthalen-2-ol.[2]

Characterization Data

The synthesized compound should be characterized to confirm its structure and purity. The following table summarizes the expected characterization data based on analogous compounds reported in the literature.

| Analysis | Technique | Expected Results | Reference |

| Physical Appearance | Visual Inspection | Red to dark-brown solid | [3] |

| Melting Point | Capillary Method | Dependent on purity, typically >200 °C | [3] |

| UV-Visible Spectroscopy | UV-Vis Spectrophotometer (in Ethanol) | λmax ≈ 310-340 nm (azo group) and ~235 nm (pyrazole chromophore) | [4] |

| Infrared Spectroscopy | FT-IR (KBr pellet) | O-H stretching: ~3400-3600 cm⁻¹C=C (aromatic) stretching: ~1500-1700 cm⁻¹N=N (azo) stretching: ~1400-1600 cm⁻¹ | [5] |

| Proton NMR | ¹H NMR (in DMSO-d₆) | Aromatic protons: δ 7.0-8.5 ppmPyrazole H-4: δ ~6.0-6.5 ppmMethyl protons: δ ~2.3 ppmOH proton: Broad singlet, variable | [6][7] |

| Carbon NMR | ¹³C NMR (in DMSO-d₆) | Aromatic & pyrazole carbons: δ 95-160 ppmMethyl carbon: δ ~14-15 ppm | [6] |

Concluding Remarks

The synthesis of this compound via diazotization and azo coupling is a robust and versatile method for generating novel heterocyclic azo dyes. The procedures outlined in this guide provide a solid foundation for the preparation and subsequent characterization of these compounds. Researchers can adapt these methods to create a library of derivatives by varying the substituents on both the pyrazole and naphthol rings, enabling further exploration of their properties and potential applications in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Pyridylazo Naphthol Dyes: A Case Study of 1-(2-Pyridylazo)-2-naphthol (PAN)

Introduction

Azo dyes, characterized by the presence of a diazene functional group (–N=N–) linking aromatic rings, are a significant class of chemical compounds with broad applications in industry and analytical chemistry.[1] Among these, heterocyclic azo dyes such as 1-(2-Pyridylazo)-2-naphthol (PAN) are of particular interest to researchers and drug development professionals. PAN is an orange-colored dye known for its ability to form stable chelates with a variety of metal ions.[2] This property makes it a valuable reagent in complexometric titrations and for the spectrophotometric determination of trace metals.[2][3] This technical guide provides a detailed overview of the core physicochemical properties of PAN, outlines experimental protocols for its synthesis and application, and visualizes key processes to facilitate understanding.

Physicochemical Properties

The utility of PAN in various scientific applications is underpinned by its distinct physicochemical characteristics. These properties have been determined through a range of experimental techniques and are summarized below.

General and Physical Properties

PAN is typically encountered as an orange to red-brown powder.[4] It is stable under standard laboratory conditions but is incompatible with strong oxidizing agents and strong bases.[2] Key physical and chemical identifiers for PAN are provided in Table 1.

Table 1: General and Physical Properties of 1-(2-Pyridylazo)-2-naphthol (PAN)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁N₃O | [4] |

| Molecular Weight | 249.27 g/mol | [5] |

| Appearance | Orange to red-brown powder | [4] |

| Melting Point | 138-141 °C | [2] |

| CAS Number | 85-85-8 | [4] |

| EC Number | 201-637-9 |

Solubility and Dissociation Constants

PAN's solubility is a critical factor in its application, particularly in solvent extraction methods for metal ion analysis. It is practically insoluble in water but shows solubility in various organic solvents.[2] The acidity of the naphtholic hydroxyl group and the protonation of the pyridine ring are defined by its dissociation constants (pKa values).

Table 2: Solubility and pKa of 1-(2-Pyridylazo)-2-naphthol (PAN)

| Property | Value | Conditions | Reference |

| Water Solubility | Practically insoluble | - | [2] |

| Organic Solubility | Soluble | Ethanol, Methanol | [2] |

| pKa₁ | 1.9 | 20% aqueous ethoxyethanol | [2] |

| pKa₂ | 12.2 | 20% aqueous ethoxyethanol | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of PAN and its application in the spectrophotometric analysis of metal ions. These protocols are based on established procedures for azo dye synthesis and analytical applications.

Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

The synthesis of PAN is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative.[1][6]

Protocol:

-

Diazotization of 2-Aminopyridine:

-

Dissolve 2-aminopyridine in anhydrous ethanol.

-

React the solution with sodium metal to generate sodium ethoxide.

-

Pass ethyl nitrite vapor through the solution at a controlled temperature of 45-50°C to form the diazonium salt.

-

After an 8-hour reaction period, filter the precipitated diazonium salt and wash with ether.[7]

-

-

Azo Coupling Reaction:

-

Prepare a solution of 2-naphthol in ethanol.[7]

-

Add the previously prepared diazonium salt to the 2-naphthol solution.

-

Introduce carbon dioxide into the reaction mixture at 45-50°C to facilitate the coupling reaction.[7]

-

Allow the reaction to proceed for 6 hours, during which PAN will precipitate as crystals.[7]

-

-

Purification:

-

Filter the resulting crystals and wash them with distilled water.[7]

-

Recrystallize the crude product from ethanol or methanol to achieve higher purity.[2]

-

The purity of the final product can be verified by Thin Layer Chromatography (TLC) using a silica gel plate and a mixed solvent system (e.g., petroleum ether/diethyl ether/ethanol).[2]

-

Spectrophotometric Determination of Metal Ions

PAN is widely used as a spectrophotometric reagent for the determination of various metal ions.[2] The protocol involves the formation of a colored metal-PAN complex, which is then quantified using a spectrophotometer.

Protocol:

-

Sample Preparation:

-

Complex Formation:

-

Extraction (if necessary):

-

If the metal-PAN chelate is insoluble in the aqueous phase, perform a solvent extraction using an appropriate organic solvent to transfer the complex into the organic layer.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the colored solution (either the aqueous solution with a solubilizing agent or the organic extract) at the wavelength of maximum absorbance (λmax) for the specific metal-PAN complex.

-

Quantify the metal ion concentration by comparing the absorbance to a calibration curve prepared with standard solutions of the metal ion.

-

Visualizations

The following diagrams illustrate the key processes described in this guide, adhering to the specified formatting requirements.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. 1-(2-Pyridylazo)-2-naphthol CAS#: 85-85-8 [m.chemicalbook.com]

- 3. Co-crystallization with 1-(2-pyridylazo)-2-naphthol, and X-ray fluorescence, for trace metal analysis of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Pyridylazo)-2-naphthol, 98%, pure, indicator grade 5 g | Buy Online [thermofisher.com]

- 5. 1-(2-Pyridylazo)-2-naphthol | C15H11N3O | CID 6825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Extraction of Certain Transition Metal Ions with 1-(2-Pyridylazo)-2-naphthol. A Study of Complex Formation and Distribution Equilibria. (Journal Article) | OSTI.GOV [osti.gov]

1-(5-Pyrazolazo)-2-naphthol CAS number and molecular structure

Disclaimer: This technical guide provides in-depth information on the well-characterized azo dye, 1-(2-Pyridylazo)-2-naphthol (PAN) . The originally requested compound, "1-(5-Pyrazolazo)-2-naphthol," is not well-documented in publicly available scientific literature, and a specific CAS number or detailed experimental data could not be retrieved. PAN is presented here as a structurally related and representative compound for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction to 1-(2-Pyridylazo)-2-naphthol (PAN)

1-(2-Pyridylazo)-2-naphthol, commonly known as PAN, is an organic compound belonging to the family of azo dyes. These compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. PAN is a widely used chelating agent and colorimetric indicator in analytical chemistry due to its ability to form stable, colored complexes with various metal ions. Its distinct color change upon binding to metals makes it a valuable tool for spectrophotometric analysis.

Molecular Structure and Chemical Identifiers

The molecular structure of 1-(2-Pyridylazo)-2-naphthol consists of a pyridine ring and a naphthol ring system linked by an azo bridge.

Table 1: Chemical Identifiers for 1-(2-Pyridylazo)-2-naphthol (PAN)

| Identifier | Value |

| CAS Number | 85-85-8[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₅H₁₁N₃O[1][4][6][7] |

| Molecular Weight | 249.27 g/mol [5][6][7] |

| IUPAC Name | 1-(pyridin-2-yldiazenyl)naphthalen-2-ol[6] |

| Synonyms | PAN, PAN indicator |

Physicochemical Properties

PAN exhibits specific physical and chemical properties that are crucial for its applications.

Table 2: Physicochemical Data for 1-(2-Pyridylazo)-2-naphthol (PAN)

| Property | Value |

| Melting Point | 138-141 °C[7] |

| Appearance | Orange-colored solid |

| Solubility | Soluble in organic solvents like ethanol and methanol. |

| Absorption Maximum (in Ethanol) | 461 – 465 nm[2] |

Synthesis of Azo Dyes: A General Protocol

The synthesis of 1-arylazo-2-naphthol compounds generally follows a two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction with 2-naphthol. The following is a generalized experimental protocol for the synthesis of a related compound, 1-phenylazo-2-naphthol, which illustrates the fundamental reaction principles.

Diazotization of Aniline

-

Dissolve the aromatic amine (e.g., aniline) in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the amine solution with constant stirring.

-

Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

Azo Coupling with 2-Naphthol

-

Prepare a solution of 2-naphthol in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye will form.

-

The product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol[8][9].

Applications in Research and Drug Development

Azo compounds are a significant class of molecules with diverse applications.

-

Analytical Chemistry : PAN is extensively used as a metal indicator in complexometric titrations and for the spectrophotometric determination of a wide range of metal ions[10].

-

Materials Science : Azo dyes are integral in the manufacturing of pigments and dyes for various industries.

-

Pharmacology and Drug Development : Certain azo compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The ability of compounds like PAN to chelate metal ions is also of interest in the study of metalloenzymes and the development of drugs that target metal-dependent biological processes.

Logical Relationship of PAN's Functionality

The utility of PAN as a chelating agent and indicator is a direct consequence of its molecular structure. The azo group and the hydroxyl group on the naphthol ring create a binding site for metal ions. This interaction perturbs the electronic structure of the molecule, leading to a change in its light absorption properties, which is observed as a color change.

References

- 1. 1-(2-Pyridylazo)-2-naphthol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 1-(2-Pyridylazo)-2-naphthol, 5 g, CAS No. 85-85-8 | Metal Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 3. 1-(2-Pyridylazo)-2-naphthol - CAS-Number 85-85-8 - Order from Chemodex [chemodex.com]

- 4. 1-(2-Pyridylazo)-2-naphthol, 98% | Fisher Scientific [fishersci.ca]

- 5. 1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8 [sigmaaldrich.com]

- 6. 1-(2-Pyridylazo)-2-naphthol | C15H11N3O | CID 6825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Pyridylazo)-2-naphthol CAS#: 85-85-8 [m.chemicalbook.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]

Chelating Properties of Pyrazole-Based Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based azo dyes are a class of organic compounds that have garnered significant attention in the fields of analytical chemistry, materials science, and medicinal chemistry. Their unique molecular structure, characterized by the presence of a pyrazole ring linked to an azo group, imparts them with vibrant colors and, more importantly, the ability to form stable complexes with various metal ions. This chelating property is attributed to the presence of multiple nitrogen and oxygen donor atoms within their framework, which can coordinate with metal cations. This technical guide provides an in-depth exploration of the chelating properties of these dyes, focusing on their synthesis, the methodologies to study their metal-binding characteristics, and a summary of their quantitative chelation data.

Synthesis of Pyrazole-Based Azo Dyes

The synthesis of pyrazole-based azo dyes typically follows a well-established two-step process: diazotization of a pyrazole amine derivative followed by a coupling reaction with a suitable coupling agent.

General Experimental Protocol for Synthesis

Step 1: Diazotization of Pyrazole Amine

A primary aromatic amine, typically a 5-aminopyrazole derivative, is dissolved in a mineral acid, such as hydrochloric acid, and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the cooled amine solution while maintaining the low temperature. The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

The freshly prepared diazonium salt solution is then slowly added to a cooled solution of a coupling component. The choice of coupling agent is crucial as it determines the final structure and properties of the dye. Common coupling agents include phenols, naphthols, and compounds with active methylene groups. The reaction is typically carried out in an alkaline or neutral medium to facilitate the electrophilic substitution reaction. The resulting pyrazole-based azo dye often precipitates out of the solution and can be collected by filtration, washed, and purified by recrystallization.

Experimental Protocols for Studying Chelation Properties

The investigation of the chelating properties of pyrazole-based azo dyes involves several analytical techniques to determine the stoichiometry, stability, and sensitivity of the metal-dye complexes.

Spectrophotometric Titration

This method is widely used to determine the stability constant of metal-ligand complexes.

Protocol:

-

Prepare a standard solution of the pyrazole-based azo dye (ligand) of a known concentration.

-

Prepare a standard solution of the metal salt of interest.

-

In a series of volumetric flasks, a fixed volume of the ligand solution is placed.

-

Increasing volumes of the metal salt solution are added to each flask.

-

The solutions are diluted to the mark with a suitable solvent and the absorbance is measured at the wavelength of maximum absorption (λmax) of the complex.

-

The stability constant (K) is then calculated from the changes in absorbance using various mathematical models.

Job's Method of Continuous Variation (Job's Plot)

This method is employed to determine the stoichiometry of the metal-ligand complex.

Protocol:

-

Prepare equimolar solutions of the pyrazole-based azo dye and the metal salt.

-

A series of solutions are prepared by mixing varying volumes of the metal and ligand solutions, keeping the total volume and the total molar concentration constant.

-

The absorbance of each solution is measured at the λmax of the complex.

-

A plot of absorbance versus the mole fraction of the ligand is generated.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 suggests a 1:2 ratio.

Conductometric Titration

This technique is used to confirm the stoichiometry of the complexes in solution by measuring the change in electrical conductivity.

Protocol:

-

A known concentration of the pyrazole-based azo dye solution is placed in a beaker, and its initial conductance is measured.

-

A standard solution of the metal salt is added incrementally from a burette.

-

The conductance is measured after each addition and after allowing the solution to equilibrate.

-

A graph of conductance versus the volume of the metal salt added is plotted.

-

The inflection points in the graph indicate the stoichiometry of the complex formed.

Quantitative Data on Chelation Properties

The following tables summarize the quantitative data on the chelating properties of various pyrazole-based azo dyes with different metal ions, as reported in the literature.

| Ligand/Dye Name | Metal Ion | Stoichiometry (M:L) | Log K (Stability Constant) | Method | Reference |

| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) | Ag(I) | 1:1 | 5.85 | Spectrophotometry | [1] |

| 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,4-PPB) | Ag(I) | 1:1 | 5.99 | Spectrophotometry | [1] |

| 1-(3-phenyl-5-Pyrazolylazo)-R acid (L1) | Co(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |

| 1-(3-phenyl-5-Pyrazolylazo)-R acid (L1) | Ni(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |

| 1-(3-phenyl-5-Pyrazolylazo)-R acid (L1) | Cu(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |

| 5-(3-phenyl-5-Pyrazolylazo)-8-hydroxy quinoline (L2) | Co(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |

| 5-(3-phenyl-5-Pyrazolylazo)-8-hydroxy quinoline (L2) | Ni(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |

| 5-(3-phenyl-5-Pyrazolylazo)-8-hydroxy quinoline (L2) | Cu(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |

| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Co(II) | - | - | Spectrophotometry | [4][5] |

| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Ni(II) | - | - | Spectrophotometry | [4][5] |

| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Cu(II) | - | - | Spectrophotometry | [4][5] |

| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Zn(II) | - | - | Spectrophotometry | [4][5] |

| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Co(II) | - | - | Spectrophotometry | [4][5] |

| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Ni(II) | - | - | Spectrophotometry | [4][5] |

| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Cu(II) | - | - | Spectrophotometry | [4][5] |

| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Zn(II) | - | - | Spectrophotometry | [4][5] |

| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Co(II) | - | - | Colorimetry | [6] |

| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Zn(II) | - | - | Colorimetry | [6] |

| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Cu(II) | - | - | Colorimetry | [6] |

| Ligand/Dye Name | Metal Ion | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Detection Limit (μM) | Reference |

| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) | Ag(I) | 5039 | - | [1] |

| 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,4-PPB) | Ag(I) | 6320 | - | [1] |

| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Co(II) | - | 0.98 | [6] |

| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Zn(II) | - | 0.59 | [6] |

| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Cu(II) | - | 0.76 | [6] |

Visualizations

Experimental Workflow for Synthesis and Chelation Study

Caption: Workflow for the synthesis and chelation analysis of pyrazole-based azo dyes.

Logical Relationship in Metal Chelation

Caption: Logical flow of metal ion chelation by pyrazole-based azo dyes and resulting applications.

Conclusion

Pyrazole-based azo dyes represent a versatile class of chelating agents with significant potential in various scientific and industrial applications. Their straightforward synthesis and the tunability of their structures allow for the development of selective and sensitive ligands for a wide range of metal ions. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the chelating properties of novel pyrazole-based azo dyes. The compiled quantitative data serves as a valuable resource for comparing the efficacy of different dyes and for selecting appropriate candidates for specific applications, from colorimetric sensors for environmental monitoring to potential therapeutic agents in drug development. Further research in this area is poised to uncover even more sophisticated applications for these remarkable compounds.

References

- 1. mocedes.org [mocedes.org]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. bohrium.com [bohrium.com]

- 4. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. researchgate.net [researchgate.net]

The Advent and Evolution of Pyrazolylazo Naphthol Reagents: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and multifaceted applications of pyrazolylazo naphthol reagents in analytical chemistry and their emerging role in drug development.

Introduction

Pyrazolylazo naphthol reagents are a class of organic compounds characterized by a pyrazole ring and a naphthol moiety linked by an azo group (-N=N-). These compounds have garnered significant attention in the scientific community, primarily for their utility as highly sensitive chromogenic reagents in analytical chemistry for the determination of trace metal ions. Their ability to form stable, intensely colored complexes with various metal ions makes them invaluable for spectrophotometric analysis. Beyond their analytical applications, the inherent biological activity of the pyrazole scaffold has propelled interest in pyrazolylazo naphthol derivatives within the realm of drug discovery, with studies exploring their potential as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the history, synthesis, and applications of these versatile reagents, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: From Azo Dyes to Precision Analytical Reagents

The story of pyrazolylazo naphthol reagents is intrinsically linked to the broader history of azo dyes, which began with the synthesis of the first artificial dye, mauveine, by William Henry Perkin in 1856. This discovery catalyzed the growth of the synthetic dye industry and spurred research into the synthesis of new chromophoric compounds. Azo dyes, formed through the coupling of a diazonium salt with an activated aromatic compound, quickly became a dominant class of synthetic colorants.

The transition from their use as textile dyes to analytical reagents was a natural progression. It was observed that many azo dyes exhibited a change in color upon interaction with metal ions. This property was harnessed for qualitative and quantitative analysis. Early research in the 20th century focused on pyridylazo compounds, such as the well-known 1-(2-Pyridylazo)-2-naphthol (PAN) and 4-(2-Pyridylazo)resorcinol (PAR), which demonstrated excellent capabilities as metallochromic indicators.[1]

The exploration of heterocyclic diazo components beyond pyridine led to the investigation of pyrazole derivatives. The pyrazole nucleus, with its unique electronic properties, offered the potential for creating reagents with enhanced selectivity and sensitivity. Researchers began to synthesize a variety of pyrazolylazo naphthol derivatives and systematically studied their complexation reactions with different metal ions, laying the groundwork for their use as sophisticated analytical tools.

Synthesis of Pyrazolylazo Naphthol Reagents

The synthesis of pyrazolylazo naphthol reagents follows a well-established two-step process: diazotization of an aminopyrazole followed by an azo coupling reaction with a naphthol derivative.

Experimental Protocol: General Synthesis

Step 1: Diazotization of an Aminopyrazole Derivative

-

An appropriate aminopyrazole derivative (e.g., 3-amino-5-methyl-1-phenylpyrazole) is dissolved in a mineral acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aminopyrazole solution with constant stirring.

-

The temperature is strictly maintained between 0-5 °C to prevent the decomposition of the resulting diazonium salt.

-

The reaction is typically allowed to proceed for 15-30 minutes. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling with a Naphthol Derivative

-

The chosen naphthol derivative (e.g., 2-naphthol) is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the more reactive phenoxide ion. This solution is also cooled to 0-5 °C.

-

The freshly prepared, cold diazonium salt solution from Step 1 is slowly added to the cold alkaline naphthol solution with vigorous stirring.

-

The coupling reaction is usually instantaneous, resulting in the precipitation of the brightly colored pyrazolylazo naphthol dye.

-

The reaction mixture is stirred for an additional period (e.g., 30-60 minutes) in the cold to ensure complete reaction.

-

The precipitated product is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol or acetic acid, is often performed to purify the final product.[2][3][4]

Diagram of the General Synthesis Pathway

References

- 1. Solvent extraction and spectrophotometric d.etermination of metals with 1 -(2-pyridylazo)-2-naphthol (Journal Article) | OSTI.GOV [osti.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuhk.edu.hk [cuhk.edu.hk]

Theoretical Insights into 1-(5-Pyrazolazo)-2-naphthol Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 1-(5-Pyrazolazo)-2-naphthol (PzAN) metal complexes. Due to the limited availability of data on this specific ligand, this guide draws upon established findings from closely related analogues, such as 1-(2-pyridylazo)-2-naphthol (PAN) and other pyrazole-azo dyes, to infer and present the probable physicochemical properties, spectroscopic signatures, and biological activities. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of PzAN metal complexes in fields ranging from analytical chemistry to medicinal drug development.

Introduction

Azo dyes containing heterocyclic moieties, such as pyrazole, are a class of compounds that have garnered significant interest due to their versatile coordination chemistry and diverse applications. The incorporation of a pyrazole ring into an azo-naphthol structure, as in this compound, creates a multidentate ligand capable of forming stable complexes with a variety of metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligand, making them promising candidates for the development of novel therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and spectral properties of these complexes, providing valuable insights that complement experimental findings.

Synthesis of this compound and its Metal Complexes

The synthesis of PzAN typically follows a two-step process involving diazotization of an appropriate pyrazole amine precursor followed by an azo coupling reaction with 2-naphthol. The resulting PzAN ligand can then be reacted with various metal salts to form the corresponding metal complexes.

General Experimental Protocol for Ligand Synthesis

A generalized procedure for the synthesis of pyrazole-azo-naphthol ligands is as follows:

-

Diazotization: An amino-pyrazole derivative is dissolved in a solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Azo Coupling: 2-naphthol is dissolved in an alkaline solution (e.g., sodium hydroxide) and cooled. The freshly prepared diazonium salt solution is then slowly added to the 2-naphthol solution with constant stirring. The pH is carefully controlled during the addition. The resulting mixture is stirred for a period to allow for complete coupling, leading to the precipitation of the this compound ligand. The precipitate is then filtered, washed, and can be purified by recrystallization.

General Experimental Protocol for Metal Complex Synthesis

The synthesis of PzAN metal complexes generally involves the following steps:

-

An ethanolic solution of the desired metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), etc.) is prepared.[1]

-

An ethanolic solution of the this compound ligand is added to the metal salt solution, often in a 2:1 ligand-to-metal molar ratio.

-

The reaction mixture is then refluxed for several hours.[1]

-

Upon cooling, the solid metal complex precipitates out of the solution.

-

The precipitate is collected by filtration, washed with ethanol, and dried in a desiccator.

Theoretical and Spectroscopic Characterization

Theoretical calculations and various spectroscopic techniques are employed to characterize the structure and properties of PzAN metal complexes.

Computational Studies

Density Functional Theory (DFT) is a powerful tool for investigating the geometric and electronic structures of these complexes.[2][3][4] Calculations can provide insights into:

-

Optimized Geometries: Predicting bond lengths, bond angles, and overall molecular geometry.

-

Vibrational Frequencies: Simulating infrared spectra to aid in the assignment of experimental bands.

-

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity of the complexes.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for PzAN metal complexes based on studies of analogous compounds.

Table 1: Physicochemical Properties of Analogous Pyrazole-Azo-Naphthol Metal Complexes

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

| Co(II) Complex | Brown | 10-20 | 4.8-5.2 | Octahedral |

| Ni(II) Complex | Green | 10-20 | 2.9-3.4 | Octahedral |

| Cu(II) Complex | Brownish Green | 10-20 | 1.8-2.2 | Distorted Octahedral |

| Fe(II) Complex | Dark Brown | 10-20 | 5.0-5.5 | Octahedral |

Note: Data is inferred from studies on similar pyrazole-azo-naphthol metal complexes. Molar conductance values are typical for non-electrolytic complexes.

Table 2: Key FT-IR Spectral Bands (cm⁻¹) of Analogous Ligands and Complexes

| Assignment | Free Ligand (Approx. ν) | Metal Complex (Approx. ν) | Interpretation |

| ν(O-H) | ~3400 | - | Disappearance indicates deprotonation and coordination of the naphtholic oxygen. |

| ν(N=N) | ~1450 | ~1420 | Shift to lower frequency indicates coordination of the azo nitrogen. |

| ν(C-O) | ~1270 | ~1300 | Shift to higher frequency confirms coordination of the naphtholic oxygen. |

| ν(M-N) | - | ~500-550 | Appearance of new band confirms metal-nitrogen bond formation. |

| ν(M-O) | - | ~400-450 | Appearance of new band confirms metal-oxygen bond formation. |

Table 3: Electronic Spectral Data (λ_max, nm) of Analogous Metal Complexes in Solution

| Complex | π → π* (Ligand) | n → π* (Ligand) | Ligand to Metal Charge Transfer (LMCT) | d-d Transitions |

| Co(II) Complex | ~280 | ~350 | ~480 | ~650, ~1000 |

| Ni(II) Complex | ~280 | ~350 | ~470 | ~600, ~950 |

| Cu(II) Complex | ~280 | ~350 | ~490 | ~700 (broad) |

| Fe(II) Complex | ~280 | ~350 | ~520 | - |

Potential Biological Activities

Metal complexes of pyrazole-azo derivatives have shown promising biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its biological efficacy.[5]

Antimicrobial Activity

Studies on similar complexes have demonstrated significant activity against various bacterial and fungal strains.[6][7][8] The proposed mechanism often involves the inhibition of essential enzymes in the pathogens or the disruption of cell wall synthesis. The enhanced activity of the metal complexes is often attributed to the synergistic effect of the ligand and the metal ion.

Anticancer Activity

Some pyrazole-based metal complexes have exhibited cytotoxicity against cancer cell lines.[1][2] The mechanism of action may involve intercalation with DNA, inhibition of topoisomerase enzymes, or the generation of reactive oxygen species (ROS) that induce apoptosis.

Visualizations

Experimental Workflow

Structure-Activity Relationship Hypothesis

Conclusion

While direct experimental and theoretical data on this compound metal complexes are not extensively available, a comprehensive understanding can be built upon the well-documented chemistry of analogous pyrazole-azo dye complexes. This guide provides a foundational framework for researchers, outlining the expected synthesis routes, characterization data, and potential biological applications. The enhanced bioactivity observed in related metal complexes suggests that PzAN-metal chelates are a promising area for future research, particularly in the development of novel therapeutic agents. Further dedicated studies on this specific ligand and its complexes are warranted to fully elucidate their properties and potential.

References

- 1. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bohrium.com [bohrium.com]

- 3. SERS and DFT investigation of 1-(2-pyridylazo)-2-naphthol and its metal complexes with Al(III), Mn(II), Fe(III), Cu(II), Zn(II) and Pb(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. theaspd.com [theaspd.com]

- 6. theaspd.com [theaspd.com]

- 7. Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening : Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(5-Pyrazolazo)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the azo dye 1-(5-Pyrazolazo)-2-naphthol, often referred to as PAZO. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a discussion of the expected solubility behavior in various solvents based on the general properties of similar azo dye compounds.

Introduction to this compound

This compound is an organic compound characterized by the presence of an azo group (–N=N–) linking a pyrazole and a naphthol moiety. Azo dyes are a significant class of colored compounds with wide-ranging applications in textiles, printing, and as indicators. The solubility of these compounds is a critical physicochemical property that dictates their application, formulation, and biological interactions.

Expected Solubility Profile

Based on the chemical structure of this compound and the general characteristics of azo dyes, a qualitative solubility profile can be anticipated. Azo dyes are typically non-polar to moderately polar compounds. Consequently, they are expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the hydroxyl group on the naphthol ring and the nitrogen atoms in the pyrazole and azo groups can contribute to some degree of polarity and potential for hydrogen bonding, influencing solubility in polar organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) at 25°C |

| Water | H₂O | Polar Protic | To Be Determined |

| Ethanol | C₂H₅OH | Polar Protic | To Be Determined |

| Methanol | CH₃OH | Polar Protic | To Be Determined |

| Acetone | C₃H₆O | Polar Aprotic | To Be Determined |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | To Be Determined |

| Dichloromethane | CH₂Cl₂ | Non-polar | To Be Determined |

| Toluene | C₇H₈ | Non-polar | To Be Determined |

| Hexane | C₆H₁₄ | Non-polar | To Be Determined |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Glassware (beakers, graduated cylinders)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Spectrophotometric Method (UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the solute in the supernatant.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

4.3. Data Analysis and Reporting

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform all experiments in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. Understanding the solubility of this compound is essential for its effective application in research, drug development, and other scientific endeavors. The provided experimental protocol offers a reliable method for generating the crucial data required for these applications. Researchers are encouraged to use this guide to build a comprehensive solubility profile for this compound.

An In-depth Technical Guide to the Health and Safety of 1-(2-Pyridylazo)-2-naphthol

This technical guide offers a comprehensive overview of the health and safety data for 1-(2-Pyridylazo)-2-naphthol (PAN). It is intended for researchers, scientists, and professionals in drug development who handle this substance. This guide details toxicological properties, handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

1-(2-Pyridylazo)-2-naphthol, commonly known as PAN, is an organic compound classified as an azo dye.[1] It presents as an orange-red crystalline powder.[2] While it is insoluble in water, it is soluble in various organic solvents such as methanol, ethanol, benzene, ether, and chloroform.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁N₃O | [2] |

| Molecular Weight | 249.27 g/mol | [2] |

| Appearance | Orange-red crystalline powder | [2] |

| Melting Point | 138-141 °C | |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, benzene, ether, chloroform | [2] |

| CAS Number | 85-85-8 | [3] |

Toxicological Data

| Toxicity Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Not available | Oral | Data not available | Harmful if swallowed (Presumed) | [4] |

| Acute Dermal Toxicity | Not available | Dermal | Data not available | Not classified | |

| Acute Inhalation Toxicity | Mouse | Inhalation | LC50: 106 ppm (2 hours) | Not classified | |

| Skin Corrosion/Irritation | Not available | Dermal | Irritant | Category 2 | [3] |

| Serious Eye Damage/Irritation | Not available | Ocular | Irritant | Category 2 | [3] |

| Respiratory Sensitization | Not available | Inhalation | Data not available | Not classified | |

| Skin Sensitization | Not available | Dermal | Data not available | Not classified | |

| Germ Cell Mutagenicity | Not available | In vitro/In vivo | Data not available | Not classified | |

| Carcinogenicity | Not available | Not available | Data not available | Not classified | |

| Reproductive Toxicity | Not available | Not available | Data not available | Not classified | |

| Specific Target Organ Toxicity (Single Exposure) | Not available | Inhalation | May cause respiratory irritation | Category 3 | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not available | Not available | Data not available | Not classified | |

| Aspiration Hazard | Not applicable | Not applicable | Not applicable | Not classified | [5] |

Hazard Identification and Handling

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols

While specific toxicity studies for PAN are not detailed in the available literature, the following are summaries of standard OECD guidelines for assessing the types of hazards identified for this chemical.

4.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[6] Untreated skin serves as a control.[6]

-

Procedure:

-

The fur is clipped from a small area (approximately 6 cm²) on the animal's back.[6]

-

0.5 g of the solid substance (moistened with a small amount of water) is applied to the test site and covered with a gauze patch and semi-occlusive dressing.[6][7]

-

The exposure period is typically 4 hours.[6]

-

After exposure, the residual substance is removed.[6]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to assess the reversibility of effects.[6]

-

-

Scoring: Skin reactions are scored based on a standardized scale. The substance is classified as an irritant if the observed effects meet specific scoring criteria.[7]

4.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit. The untreated eye serves as a control.

-

Procedure:

-

The test substance (typically 0.1 mL of liquid or 100 mg of solid) is placed in the conjunctival sac of one eye.[8]

-

The eyelids are held together for about one second to prevent loss of the material.[8]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and swelling.

-

Observations may continue for up to 21 days to determine the reversibility of any damage.[9]

-

4.3. Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

-

Principle: The test substance is administered orally to a group of animals (usually rats) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[10][11] The study aims to identify a dose that causes evident toxicity without mortality.[10]

-

Procedure:

-

A sighting study is performed with single animals to determine the appropriate starting dose for the main study.[11]

-

In the main study, a group of at least 5 animals of one sex (typically females) are fasted and then administered the test substance by gavage.[10][11]

-

Animals are observed for signs of toxicity shortly after dosing, periodically during the first 24 hours, and then daily for a total of 14 days.[12]

-

Body weight is recorded weekly.[10]

-

At the end of the study, all animals are subjected to a gross necropsy.[10]

-

-

Classification: The substance is classified based on the dose level at which evident toxicity is observed.[10]

Signaling Pathways and Experimental Workflows

5.1. Proposed Toxicological Signaling Pathway: Azo Dye Metabolism

The toxicity of many azo dyes is not from the parent compound itself but from its metabolic byproducts.[13] A key pathway involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and in the intestinal microbiota.[13] This process breaks the dye into its constituent aromatic amines, some of which are known to be carcinogenic.[13]

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. carlroth.com [carlroth.com]

- 6. oecd.org [oecd.org]

- 7. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. oecd.org [oecd.org]

- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 12. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Trace Metals using 1-(5-Pyrazolazo)-2-naphthol (PYN)

For Researchers, Scientists, and Drug Development Professionals

This document provides a framework for the spectrophotometric determination of trace metals using the chromogenic reagent 1-(5-Pyrazolazo)-2-naphthol (PYN). While specific quantitative data and detailed protocols for PYN are not extensively available in readily accessible literature, the principles of its application can be understood through the well-documented use of its structural analog, 1-(2-pyridylazo)-2-naphthol (PAN). This document outlines the general methodology, presents analogous data from PAN as a reference, and provides a generic protocol that can be adapted for PYN.

Introduction

Spectrophotometry is a widely used analytical technique for the quantitative determination of various substances. In the context of trace metal analysis, the method often involves the use of a chromogenic reagent that forms a colored complex with the metal ion of interest. The intensity of the color, which is directly proportional to the concentration of the metal ion, is then measured using a spectrophotometer.

This compound (PYN) is a heterocyclic azo dye that has the potential to be an effective chromogenic reagent for the determination of trace metals. Similar to other azo dyes like PAN, PYN is expected to form stable, colored chelates with a variety of transition metal ions. The formation of these metal-PYN complexes leads to a shift in the maximum absorbance wavelength (λmax) to a region where the reagent itself has minimal absorbance, allowing for sensitive and selective measurement.

Principle of the Method

The spectrophotometric determination of trace metals using PYN is based on the formation of a colored metal-PYN complex. The reaction can be generalized as:

Mⁿ⁺ + xPYN → [M(PYN)x]ⁿ⁺

Where:

-

Mⁿ⁺ is the metal ion

-

PYN is the this compound reagent

-

[M(PYN)x]ⁿ⁺ is the colored metal-PYN complex

The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the complex. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the metal ion in the sample.

Analogous Quantitative Data from 1-(2-pyridylazo)-2-naphthol (PAN)

Due to the limited availability of specific data for PYN, the following table summarizes key analytical parameters for the determination of various trace metals using the closely related and extensively studied reagent, 1-(2-pyridylazo)-2-naphthol (PAN). This data can serve as a valuable starting point for method development with PYN.

| Metal Ion | Optimal pH | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Cobalt (Co²⁺) | 5.0 | 620 nm | 1.90 x 10⁴ |

| Manganese (Mn²⁺) | - | 562 nm | 4.4 x 10⁴ |

| Zinc (Zn²⁺) | 8.0 - 9.5 | 555 nm | 5.6 x 10⁴ |

| Copper (Cu²⁺) | 5.62 | 555 nm | - |

| Nickel (Ni²⁺) | - | - | - |

| Iron (Fe³⁺) | - | - | - |

| Cadmium (Cd²⁺) | - | - | - |

| Mercury (Hg²⁺) | - | - | - |

| Chromium (Cr³⁺) | - | - | - |

Note: This table is populated with data for PAN and should be used as a reference for initiating experiments with PYN. The optimal conditions for PYN are likely to be similar but will require empirical determination.

Experimental Protocols

The following are generic experimental protocols for the spectrophotometric determination of a trace metal using a chromogenic reagent like PYN. These protocols should be adapted and optimized for the specific metal ion and sample matrix.

Preparation of Reagents

-

Standard Metal Ion Solution (1000 ppm): Dissolve a calculated amount of a high-purity salt of the metal ion in deionized water. Acidify slightly with a suitable acid (e.g., HNO₃ or HCl) to prevent hydrolysis and dilute to a known volume in a volumetric flask. Working standards of lower concentrations can be prepared by serial dilution.

-

This compound (PYN) Solution (e.g., 0.1% w/v): Dissolve an appropriate amount of PYN in a suitable organic solvent such as ethanol or methanol.

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to control the pH of the reaction mixture.

-

Masking Agents (Optional): Prepare solutions of masking agents (e.g., citrate, cyanide, EDTA) to eliminate interference from other metal ions.

-

Surfactant Solution (Optional): Prepare a solution of a non-ionic surfactant (e.g., Triton X-100) or a cationic surfactant (e.g., CTAB) to enhance the solubility of the metal-PYN complex and improve sensitivity.

General Spectrophotometric Procedure

-

Sample Preparation: Prepare the sample solution by dissolving the sample in a suitable solvent and performing any necessary dilutions to bring the metal concentration within the expected working range.

-

Complex Formation:

-

Pipette a known volume of the sample or standard solution into a volumetric flask.

-

Add the appropriate buffer solution to adjust the pH to the optimal range for complex formation.

-

Add the PYN solution in excess to ensure complete complexation of the metal ion.

-

If necessary, add a surfactant solution.

-

Dilute to the mark with deionized water and mix well.

-

-

Absorbance Measurement:

-

Allow the color to develop for a sufficient amount of time.

-

Measure the absorbance of the solution against a reagent blank (containing all reagents except the metal ion) at the λmax of the metal-PYN complex.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the metal ion of known concentrations.

-

Follow the same procedure as for the sample to develop the color and measure the absorbance for each standard.

-

Plot a graph of absorbance versus concentration to obtain a calibration curve.

-

-

Determination of Metal Concentration in the Sample:

-

From the absorbance of the sample solution, determine the concentration of the metal ion using the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of trace metals using PYN.

Application Notes and Protocols for the Detection of Heavy Metal Ions in Water Using 1-(2-Pyridylazo)-2-naphthol (PAN)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2-pyridylazo)-2-naphthol (PAN) as a versatile chromogenic agent for the detection and quantification of heavy metal ions in aqueous samples. PAN is a well-established chelating agent that forms stable, colored complexes with a variety of metal ions, making it suitable for colorimetric and spectrophotometric analysis.[1][2]

Principle of Detection

1-(2-Pyridylazo)-2-naphthol (PAN) is an organic dye that exhibits a distinct color change upon forming a complex with metal ions.[2] This property allows for the qualitative and quantitative determination of heavy metals. The reaction involves the formation of a stable chelate complex between the metal ion and the PAN molecule. The intensity of the resulting color is directly proportional to the concentration of the metal ion, which can be measured using a spectrophotometer. This method is valued for its simplicity, sensitivity, and cost-effectiveness compared to other analytical techniques.[3]

Applications

PAN is a versatile reagent with a broad range of applications in analytical chemistry, including:

-

Environmental Monitoring: Detection of heavy metal contaminants in drinking water, river water, and soil samples.[1][4]

-

Industrial Quality Control: Monitoring metal ion concentrations in industrial effluents and processes.[1]

-

Biochemistry: Used in assays to study enzyme activities and protein interactions where metal ions are cofactors.[1]

-

Pharmaceutical Analysis: Acts as a chelating agent in certain drug formulations.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of PAN for the detection of various heavy metal ions as reported in the literature.

| Metal Ion | Method | Detection Limit | pH Range | Linear Range | Reference |

| Cr(3+), Mn(2+), Ni(2+), Cu(2+), Zn(2+), Hg(2+), Eu(3+) | Co-crystallization with X-ray fluorescence | ~1 ppm (typical), 0.03 ppm (statistical) | Neutral | Not Specified | [4] |

| Cu(II), Ni(II), Zn(II), Co(II), Cd(II), Mn(II) | Ion Exchange Chromatography with Post-Column Reaction | < 4.5 µg/L | 12.5 | Up to 6.0 mg/L | [5] |

| Hg(II) | Ion Exchange Chromatography with Post-Column Reaction | 19 µg/L | 12.5 | Up to 6.0 mg/L | [5] |

| Uranium(VI) | Solid Phase Extraction - Spectrophotometry | 2 µg/dm³ | 10.5 - 11.0 | 0.002 - 0.1 µg/cm³ | |

| Cd(II) | Solid Phase Extraction - AAS | 0.21 µg/L | Not Specified | Not Specified | [6] |

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Heavy Metal Ions

This protocol describes a general procedure for the colorimetric determination of heavy metal ions in a water sample using PAN.

Materials:

-

1-(2-Pyridylazo)-2-naphthol (PAN) solution (e.g., 0.1% w/v in ethanol or methanol)

-

Buffer solutions of various pH values (e.g., acetate buffer for acidic to neutral pH, ammonia/ammonium chloride buffer for alkaline pH)

-

Stock solutions of the metal ions of interest (e.g., 1000 ppm)

-

Deionized water

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Collect the water sample to be analyzed. If the sample contains suspended solids, filter it through a 0.45 µm filter.

-

If necessary, digest the sample to release metal ions from organic matter, as detailed in established environmental analysis protocols.[7]

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water to cover the expected concentration range in the sample.

-

-

Color Development:

-

In a series of volumetric flasks, add a known volume of the standard solutions and the water sample.

-

Add the appropriate buffer solution to adjust the pH to the optimal range for the specific metal ion complex formation.[5]

-

Add a specific volume of the PAN solution to each flask. The solution should change color upon complex formation.[2]

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the reaction to proceed for a sufficient time for the color to stabilize.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-PAN complex. This wavelength should be predetermined by scanning the spectrum of a standard complex solution.

-

Measure the absorbance of the blank (a solution containing all reagents except the metal ion), the standard solutions, and the sample.

-

Subtract the absorbance of the blank from the readings of the standards and the sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

-

Protocol 2: Solid-Phase Extraction (SPE) for Preconcentration of Heavy Metal Ions

This protocol is designed for the preconcentration of trace amounts of heavy metal ions from large volumes of water, enhancing the sensitivity of the subsequent analysis.

Materials:

-

SPE cartridges or a column packed with a solid support (e.g., Ambersorb, nanoporous silica) functionalized with PAN.[6][8]

-

Water sample

-

Eluent solution (e.g., 2M HCl or another suitable acid)[6]

-

pH adjustment reagents (e.g., dilute HCl or NaOH)

-

Peristaltic pump or vacuum manifold

-

Collection vials

-

Analytical instrument for final determination (e.g., Atomic Absorption Spectrometer - AAS or Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)

Procedure:

-

Column Preparation:

-

If using a pre-packed cartridge, condition it according to the manufacturer's instructions.

-

If preparing a column, pack the PAN-functionalized solid support into an empty column.

-

-

Sample Loading:

-

Adjust the pH of the water sample to the optimal value for the retention of the target metal ions on the PAN-functionalized sorbent.

-

Pass the water sample through the SPE column at a controlled flow rate using a peristaltic pump or vacuum manifold. The metal ions will be retained on the solid phase through complexation with PAN.

-

-

Washing:

-

Wash the column with a small volume of deionized water to remove any non-specifically bound interfering species.

-

-

Elution:

-

Elute the retained metal ions from the column by passing a small, precise volume of the eluent solution through it. The eluent will break the metal-PAN complex, releasing the metal ions.

-

Collect the eluate in a clean collection vial. This eluate contains the concentrated metal ions.

-

-

Analysis:

-

Analyze the eluate using a suitable analytical technique such as AAS or ICP-MS to determine the concentration of the metal ions.

-

Calculate the original concentration in the water sample by accounting for the preconcentration factor (the ratio of the initial sample volume to the final eluate volume).

-

Signaling Pathway: Metal-PAN Complex Formation

The detection mechanism is based on a complexation reaction. PAN acts as a tridentate ligand, coordinating with the metal ion through the pyridyl nitrogen, one of the azo nitrogens, and the hydroxyl oxygen of the naphthol group. This coordination results in the formation of a stable, colored chelate.

Selectivity and Interferences

PAN is a broad-spectrum chelating agent and can form complexes with numerous metal ions.[2] Therefore, selectivity can be a challenge if multiple metal ions are present in the sample. The selectivity can be improved by:

-

pH Control: The stability of metal-PAN complexes is highly dependent on pH. By carefully controlling the pH of the solution, it is possible to selectively detect certain metal ions.[4]

-

Masking Agents: The use of masking agents can prevent the interference of non-target ions by forming stable, colorless complexes with them.

-

Chromatographic Separation: Techniques like ion exchange chromatography can be used to separate different metal ions before their detection with PAN in a post-column reaction.[5]

It is important to note that PAN itself is almost insoluble in water, which can be a practical consideration in the preparation of reagents and the design of experiments.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. ijaers.com [ijaers.com]

- 4. Co-crystallization with 1-(2-pyridylazo)-2-naphthol, and X-ray fluorescence, for trace metal analysis of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application of 1-(5-Pyrazolazo)-2-naphthol and its Analogs in the Analysis of Environmental Contaminants

Introduction

1-(5-Pyrazolazo)-2-naphthol (SPN) and its structural analogs, such as the widely studied 1-(2-pyridylazo)-2-naphthol (PAN), are heterocyclic azo dyes that serve as versatile chromogenic reagents in analytical chemistry. These compounds form stable, colored chelates with a variety of metal ions, making them highly suitable for the spectrophotometric determination of trace metals in environmental matrices. Their application is particularly significant in monitoring water and soil quality, where the presence of heavy metals is a primary concern. This document provides detailed application notes and protocols for the use of these reagents in environmental analysis, with a focus on spectrophotometry and solid-phase extraction techniques.

Analytical Applications

The primary analytical application of SPN and related azo dyes in environmental science is the quantification of heavy metal ions. These reagents are known to form intensely colored complexes with metals such as copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). The formation of these metal-ligand complexes results in a significant shift in the visible absorption spectrum, allowing for sensitive and selective spectrophotometric measurements.

Beyond direct spectrophotometry, these reagents are also employed as chelating agents in preconcentration techniques like solid-phase extraction (SPE). In SPE, the azo dye is either immobilized on a solid support or used as a complexing agent in the sample solution to selectively retain metal ions on a sorbent. This preconcentration step is crucial for detecting ultra-trace levels of contaminants in environmental samples.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of various heavy metals using 1-(2-pyridylazo)-2-naphthol (PAN), a close analog of SPN, in conjunction with different analytical techniques.

| Metal Ion | Analytical Technique | Limit of Detection (LOD) | Linear Range | Recovery (%) | Matrix | Reference |

| Cu(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |

| Ni(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |

| Zn(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |

| Co(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |

| Cd(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |

| Mn(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |

| Hg(II) | IEC-PCR with PAN | 19 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |

| Cd(II) | SPE-FAAS with PAN-modified silica | 0.3 ng/mL | - | > 98.0 | Water, Seafood | [2] |

| Cu(II) | SPE-FAAS with PAN-modified silica | 0.4 ng/mL | - | > 98.0 | Water, Seafood | [2] |

| Ni(II) | SPE-FAAS with PAN-modified silica | 0.6 ng/mL | - | > 98.0 | Water, Seafood | [2] |

| Pb(II) | SPE-FAAS with PAN-modified silica | 0.9 ng/mL | - | > 98.0 | Water, Seafood | [2] |

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Heavy Metals in Water Samples

This protocol describes a general procedure for the determination of metal ions in water samples using a spectrophotometric method based on complexation with a pyrazolazo or pyridylazo naphthol derivative.

1. Reagents and Materials:

-

Standard stock solutions (1000 mg/L) of the target metal ions.

-

Working standard solutions prepared by serial dilution of the stock solutions.

-

Azo dye solution (e.g., 0.1% w/v PAN in ethanol).

-

Buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 3-6, borate buffer for pH 7-10).

-

Deionized water.

-

Spectrophotometer.

2. Procedure:

-

Sample Preparation: Collect water samples and filter them through a 0.45 µm membrane filter to remove suspended particles. If total metal content is to be determined, an acid digestion step is required prior to filtration.

-

Calibration Curve:

-